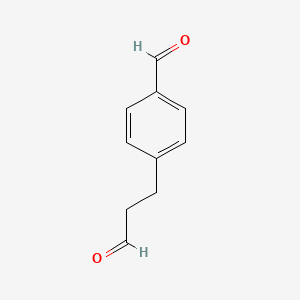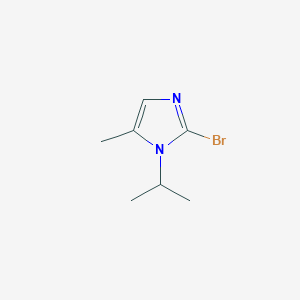
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester is a derivative of L-aspartic acid, a naturally occurring amino acid. This compound is characterized by the presence of trimethylsilyl groups, which are silicon-containing organic groups. The molecular formula of this compound is C13H31NO4Si3, and it has a molecular weight of 349.646 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester can be synthesized through the reaction of L-aspartic acid with bis(trimethylsilyl)amine under reflux conditions. This reaction yields the silyl ester in a quantitative manner . The reaction typically involves the use of tetrahydrofuran as a solvent to facilitate the acylation process without racemization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Acylation Reactions: The silyl ester reacts with acylating reagents to form N-protected aspartic acids and dipeptides.
Common Reagents and Conditions
Acylating Reagents: Used in the presence of tetrahydrofuran to achieve acylation without racemization.
Solvents: Tetrahydrofuran is commonly used due to its ability to dissolve both reactants and products effectively.
Major Products Formed
N-Protected Aspartic Acids: Formed through acylation reactions.
Dipeptides: Also formed through acylation reactions, useful in peptide synthesis.
Aplicaciones Científicas De Investigación
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various N-protected aspartic acids and dipeptides.
Biology: Its derivatives are studied for their potential roles in biological processes and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialized chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester primarily involves its role as a silylating agent. The trimethylsilyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions, such as acylation. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
L-Aspartic acid, N-(trimethylsilyl)-, bis(trimethylsilyl) ester can be compared with other similar compounds, such as:
L-Aspartic acid, bis(trimethylsilyl) ester: Similar in structure but lacks the N-(trimethylsilyl) group.
L-Aspartic acid, N-(tert-butyldimethylsilyl)-, bis(tert-butyldimethylsilyl) ester: Contains tert-butyldimethylsilyl groups instead of trimethylsilyl groups.
N-α-Acetyl-L-Lysine, N,N-trimethylsilyl-, trimethylsilyl ester: Another silylated amino acid derivative with different functional groups.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
Propiedades
Número CAS |
55268-53-6 |
|---|---|
Fórmula molecular |
C13H31NO4Si3 |
Peso molecular |
349.64 g/mol |
Nombre IUPAC |
bis(trimethylsilyl) (2S)-2-(trimethylsilylamino)butanedioate |
InChI |
InChI=1S/C13H31NO4Si3/c1-19(2,3)14-11(13(16)18-21(7,8)9)10-12(15)17-20(4,5)6/h11,14H,10H2,1-9H3/t11-/m0/s1 |
Clave InChI |
CTMXPIJTHHSEEF-NSHDSACASA-N |
SMILES isomérico |
C[Si](C)(C)N[C@@H](CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)NC(CC(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)

![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)

![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)







